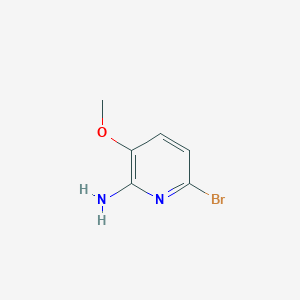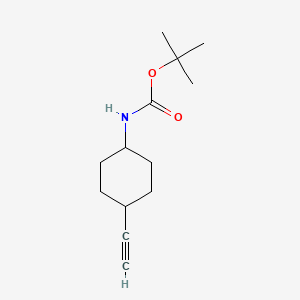
2-Fluoro-3-iodo-4-methylbenzoic acid
概要
説明
2-Fluoro-3-iodo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6FIO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-iodo-4-methylbenzoic acid consists of a benzene ring substituted with a fluoro group, an iodo group, a methyl group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-3-iodo-4-methylbenzoic acid such as melting point, boiling point, and solubility are not available in the search results . For accurate information, it is recommended to refer to a reliable chemical database or the manufacturer’s data sheet.科学的研究の応用
Anaerobic Degradation and Methanogenesis
- Anaerobic Degradation: A study on anaerobic sewage sludge enriching a methanogenic m-cresol-degrading consortium showed that the addition of fluorinated compounds, including fluorinated benzoic acids, led to the accumulation of various methylbenzoic acids. This highlights the role of fluorinated benzoic acids in the degradation pathway of m-cresol, which is significant in understanding anaerobic degradation processes (Londry & Fedorak, 1993).
Pharmacological Research
- Radiopaque Compound Preparation: A paper from 1950 discusses the preparation of various iodo-fluorobenzoic acid derivatives, including 3-iodo-4-fluorobenzoic acid, and their anesthetic, hypnotic, and analgesic effects. This highlights the potential use of such compounds in pharmacological research (Mittelstaedt & Jenkins, 1950).
Anti-Cancer Research
- Potential Anticancer Agent: A 2020 study synthesized a new heterocycle compound using 5-iodo-2-methylbenzoic acid, demonstrating in vitro anticancer activity against human lung cancer cells. This suggests potential applications in cancer research (Zhou et al., 2020).
Thermochemical Analysis
- Thermodynamic Properties: A study evaluated the thermodynamic properties of halogen-substituted benzoic acids, including fluorine, chlorine, bromine, and iodine-substituents, for material sciences and environmental assessments (Zherikova & Verevkin, 2019).
Environmental and Biochemical Research
- Biodegradation by Bacteria: Research on a bacterium capable of degrading 3-fluorobenzoate as a sole carbon source revealed the presence of fluorinated compounds in the culture supernatant, suggesting the biodegradation pathway of fluorobenzoates (Boersma et al., 2004).
Safety And Hazards
2-Fluoro-3-iodo-4-methylbenzoic acid is for research and development use only and is not intended for medicinal, household, or other uses . It may cause skin irritation and serious eye irritation . It is recommended to handle this compound with appropriate personal protective equipment and to follow good industrial hygiene practices .
特性
IUPAC Name |
2-fluoro-3-iodo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKRIQUPXJQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290188 | |
| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodo-4-methylbenzoic acid | |
CAS RN |
882679-89-2 | |
| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

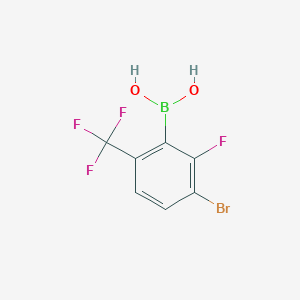

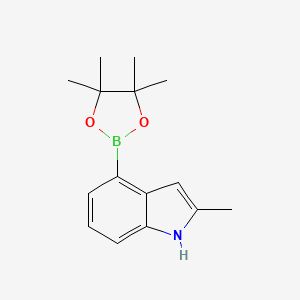
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

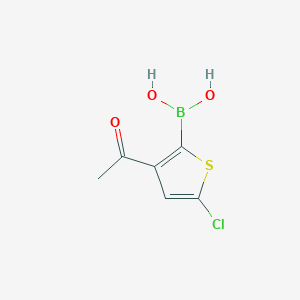

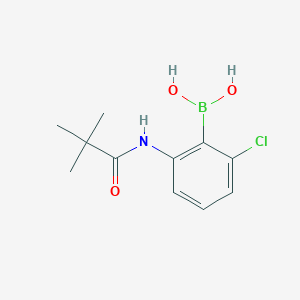
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
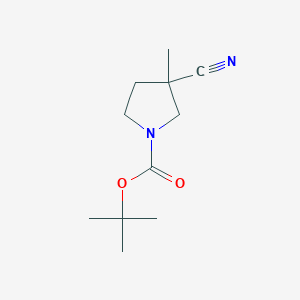
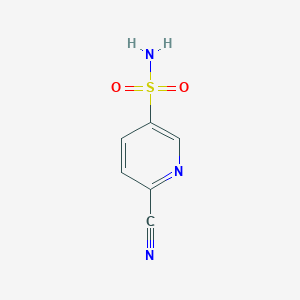
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)
